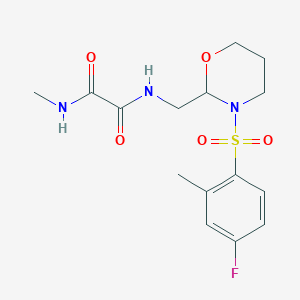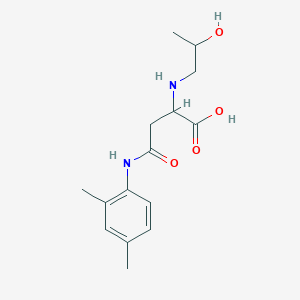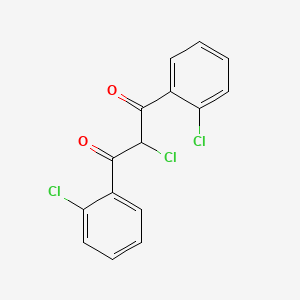![molecular formula C24H24N4 B2477387 N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477228-57-2](/img/structure/B2477387.png)
N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is Lck , a Src family tyrosine kinase . Lck plays a crucial role in the signal transduction pathways of T-cell activation and development.
Mode of Action
This compound acts as a potent and selective inhibitor of Lck . It binds to the kinase domain of Lck, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling proteins, leading to a decrease in T-cell activation and proliferation .
Pharmacokinetics
This property could potentially enhance its bioavailability, allowing it to effectively reach and inhibit its target, Lck .
Result of Action
The result of the compound’s action is a decrease in T-cell activation and proliferation . By inhibiting Lck, the compound prevents the activation of the TCR signaling pathway, which is necessary for T-cell activation. This can have therapeutic effects in conditions where T-cell activation is undesirable, such as in autoimmune diseases .
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is that it has been well-tolerated in preclinical studies, with no significant toxicity observed. This suggests that this compound may have a favorable safety profile in humans. However, one limitation of this compound is that it may not be effective in all types of cancer or in all patients. Further research is needed to identify biomarkers that can predict which patients are most likely to benefit from this compound treatment.
Future Directions
There are several potential future directions for N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine research. One direction is to investigate the optimal dosing and scheduling of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the effects of this compound on the tumor microenvironment, including the role of adenosine signaling in promoting tumor growth and metastasis. Finally, further research is needed to understand the potential applications of this compound in other diseases beyond cancer, such as autoimmune disorders and infectious diseases.
Synthesis Methods
The synthesis of N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps, including the preparation of the pyrrolopyrimidine core, the introduction of the cyclopentyl and phenyl groups, and the final coupling of the amine group. The synthesis has been described in detail in a scientific publication by researchers at Corvus Pharmaceuticals.
Scientific Research Applications
N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been studied extensively in preclinical models of cancer and other diseases. It has been shown to have anti-tumor activity in multiple types of cancer, including melanoma, non-small cell lung cancer, and renal cell carcinoma. This compound has also been shown to enhance the efficacy of other cancer treatments, such as immune checkpoint inhibitors. In addition to cancer, this compound has potential applications in other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease.
properties
IUPAC Name |
N-cyclopentyl-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-17-8-7-13-20(14-17)28-15-21(18-9-3-2-4-10-18)22-23(25-16-26-24(22)28)27-19-11-5-6-12-19/h2-4,7-10,13-16,19H,5-6,11-12H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVPQGYVEBDNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NC4CCCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2477304.png)


![1-(2-{3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2477308.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2477311.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2477312.png)


![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)
![3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2477321.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2477322.png)

